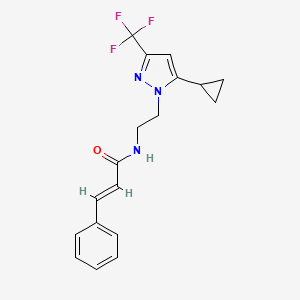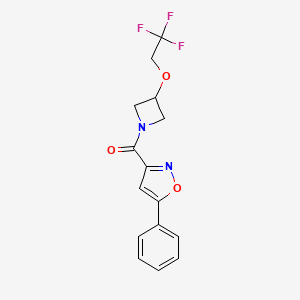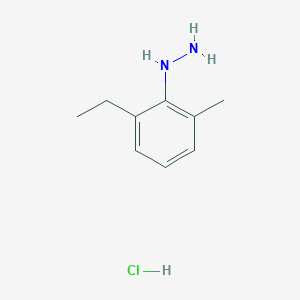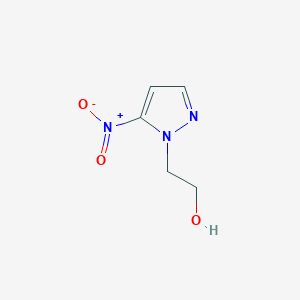![molecular formula C24H25N3O3 B2701372 8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-49-4](/img/structure/B2701372.png)
8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . It is a type of spiroconnected N-alkoxyalkylpiperidine hydantoin . This compound has shown myelostimulating activity in artificially induced myelodepressive syndrome, significantly accelerating the regeneration of lymphocyte and granulocyte cell pool of bone marrow hematopoiesis .
Synthesis Analysis
The synthesis of spiroconnected N-alkoxyalkylpiperidine hydantoins, such as this compound, was achieved via the Strecker reaction of cyanohydrin with ammonium carbonate .Molecular Structure Analysis
The molecular docking analysis suggests that the benzyl groups of this compound are inserted into the bottom of a deep hydrophobic pocket . The empirical formula of the base compound is C7H11N3O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Strecker reaction of cyanohydrin with ammonium carbonate .Physical And Chemical Properties Analysis
The empirical formula of the base compound is C7H11N3O2 and its molecular weight is 169.18 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, including those structurally related to "8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione," have been extensively studied for their anticancer properties. The 3-phenyl acrylic acid functionality of cinnamic acids allows for a wide range of chemical modifications, leading to the synthesis of compounds with potent antitumor efficacy. These derivatives have shown promise in medicinal research as both traditional and synthetic antitumor agents, underscoring the need for further exploration of their anticancer potentials (De, Baltas, & Bedos-Belval, 2011).
Applications in Supramolecular Chemistry
Compounds structurally related to "this compound" have been utilized in supramolecular chemistry for their ability to self-assemble into complex structures. For instance, benzene-1,3,5-tricarboxamides (BTAs) have been recognized for their simple structure and wide accessibility, combined with a detailed understanding of their supramolecular self-assembly behavior. This makes them invaluable in applications ranging from nanotechnology and polymer processing to biomedical applications. Their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the adaptability and potential of these compounds in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).
Mechanism of Action
Target of Action
The primary target of 8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor . This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in pain perception, mood regulation, and immune response .
Mode of Action
This compound acts as a selective agonist for the delta opioid receptor . It binds to the orthosteric site of the receptor, triggering a conformational change that activates the receptor . This activation leads to a reduction in cyclic adenosine monophosphate (cAMP) production .
Biochemical Pathways
Upon activation by this compound, the delta opioid receptor initiates a cascade of intracellular events. The most notable is the inhibition of adenylate cyclase, leading to a decrease in cAMP levels . This reduction in cAMP levels affects various downstream signaling pathways, including the regulation of ion channels and the modulation of neurotransmitter release .
Result of Action
The activation of the delta opioid receptor by this compound results in antinociceptive effects, making it a potential candidate for pain management . .
properties
IUPAC Name |
3-(2-phenylethyl)-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c28-21(12-11-19-7-3-1-4-8-19)26-17-14-24(15-18-26)22(29)27(23(30)25-24)16-13-20-9-5-2-6-10-20/h1-12H,13-18H2,(H,25,30)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSSPGNEOGTCQE-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2701291.png)

![Methyl 3-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2701294.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2701295.png)


![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2701298.png)
![N-(2,4-dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2701300.png)
![4-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2701304.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2701307.png)


![N-(1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2701312.png)